Albumin Binding: Bromine vs. Hydroxy
Direct head-to-head comparison of 2-bromobenzothiazole (BRB) versus 2-hydroxybenzothiazole (HOB) demonstrates that the bromine substituent fundamentally alters the thermodynamic signature and structural consequences of human serum albumin (HSA) binding. BRB binding to HSA was enthalpy-driven (ΔH = -74.5 kJ/mol) with a lower binding constant (Kb = 1.2 × 10⁴ L/mol) and higher energy transfer efficiency (E = 0.31) compared to HOB, while inducing greater perturbation of HSA secondary structure as measured by circular dichroism [1].
| Evidence Dimension | Binding constant (Kb) to HSA at 298 K |
|---|---|
| Target Compound Data | Kb = 1.2 × 10⁴ L/mol for 2-bromobenzothiazole (BRB) |
| Comparator Or Baseline | Kb = 2.5 × 10⁴ L/mol for 2-hydroxybenzothiazole (HOB) |
| Quantified Difference | BRB exhibits 52% lower binding affinity to HSA than HOB |
| Conditions | Fluorescence quenching titration in Tris-HCl buffer (pH 7.4) at 298 K |
Why This Matters
The reduced HSA binding of the brominated analog translates to a larger free drug fraction in vivo, a critical parameter for lead optimization that cannot be assumed from hydroxy or other substituent analogs.
- [1] Zhao, H. et al. (2021). Albumin-binding difference caused by hydroxy and bromo on position-2 of benzothiazole. Journal of Molecular Liquids, 337, 116570. Data from Table 2 and Section 3.3. View Source
